molecular formula C8H6Cl4N8 B8530610 N~1~,N~2~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)ethane-1,2-diamine CAS No. 4700-88-3

N~1~,N~2~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)ethane-1,2-diamine

Cat. No. B8530610
M. Wt: 356.0 g/mol
InChI Key: HLDFUFXHQKUBTF-UHFFFAOYSA-N
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Patent
US04433145

Procedure details

A solution of 15 g (0.25 mole) of ethylenediamine in 125 ml of cold acetone is added dropwise, at 0° to 5° C., to 92.2 g (0.5 mole) of cyanuric chloride, dissolved in 500 ml of acetone. The mixture is subsequently stirred for 30 minutes and a solution of 20 g (0.5 mole) of NaOH in 125 ml of water is then slowly added at 0° to 5° C. After stirring the mixture at the same temperature for four hours, it is diluted with 500 ml of ice-water and the solid is filtered off. The desired compound is obtained in the form of a white powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
92.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N:5]1[C:12]([Cl:13])=[N:11][C:9]([Cl:10])=[N:8][C:6]=1Cl.[OH-].[Na+]>CC(C)=O.O>[Cl:10][C:9]1[N:11]=[C:12]([Cl:13])[N:5]=[C:6]([NH:3][CH2:2][CH2:1][NH:4][C:6]2[N:5]=[C:12]([Cl:13])[N:11]=[C:9]([Cl:10])[N:8]=2)[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
92.2 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
ice water
Quantity
500 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the mixture at the same temperature for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NCCNC1=NC(=NC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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